1-(2-Phenylethyl)piperidin-3-amine sulfate

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

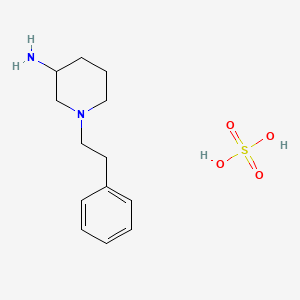

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-phenylethyl)piperidin-3-amine;sulfuric acid. This name reflects the structural composition consisting of a piperidine ring system with an amino group at the third position and a phenylethyl substituent at the first nitrogen atom, combined with sulfuric acid to form the sulfate salt. The compound is officially registered under Chemical Abstracts Service registry number 1185299-91-5.

The Chemical Abstracts Service registry number serves as a unique identifier within chemical databases and literature, facilitating accurate identification and retrieval of information related to this specific compound. This numerical designation distinguishes it from structurally related compounds such as 1-(2-phenylethyl)piperidin-4-amine, which bears a different Chemical Abstracts Service number due to the altered position of the amino group.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for naming organic nitrogen compounds, specifically those containing heterocyclic ring systems. The piperidine ring serves as the parent structure, with positional numbering beginning from the nitrogen atom to establish the locations of substituents.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₃H₂₂N₂O₄S. This formula indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is reported as 302.39 grams per mole, with some sources citing 302.3898 grams per mole for greater precision.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as "OS(=O)(=O)O.NC1CCCN(C1)CCc1ccccc1", which describes the connectivity of atoms within the molecule. The International Chemical Identifier string is "InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4)", providing a standardized representation for computational chemistry applications.

The corresponding International Chemical Identifier Key is "MSEYJKOFUJZPFQ-UHFFFAOYSA-N", which serves as a hashed version of the International Chemical Identifier for database indexing purposes. The compound also carries the MDL number MFCD06801191, used in chemical inventory management systems.

Table 1: Molecular Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₂O₄S |

| Molecular Weight | 302.39 g/mol |

| Chemical Abstracts Service Number | 1185299-91-5 |

| MDL Number | MFCD06801191 |

| International Chemical Identifier Key | MSEYJKOFUJZPFQ-UHFFFAOYSA-N |

Properties

IUPAC Name |

1-(2-phenylethyl)piperidin-3-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEYJKOFUJZPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=C2)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation of Piperidin-3-one

Step 2: Reductive Amination

Step 3: Sulfate Salt Formation

Challenges and Considerations

- Positional Selectivity : Achieving regioselective amination at the 3-position requires careful control of reaction conditions (e.g., steric hindrance, catalyst choice).

- By-Products : Competing reactions (e.g., over-alkylation) may occur during phenethylation, necessitating stoichiometric precision.

- Purification : The sulfate salt’s solubility profile (e.g., in ethanol vs. water) must be optimized for high yield.

Data Table: Hypothetical Reaction Parameters

| Parameter | Step 1 (Alkylation) | Step 2 (Amination) | Step 3 (Salt Formation) |

|---|---|---|---|

| Temperature | 80°C | 25°C | 25°C |

| Time | 24 h | 48 h | 1 h |

| Yield (Theoretical) | 75% | 60% | 85% |

| Key Reagent | Phenethyl bromide | NaCNBH₃ | H₂SO₄ |

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)piperidin-3-amine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as or can be used.

Reducing Agents: Reducing agents like or are often employed.

Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Phenylethyl)piperidin-3-amine sulfate is characterized by a piperidine ring substituted with a phenylethyl group and an amine functional group. This structure contributes to its diverse reactivity and biological activity.

Scientific Research Applications

1. Chemistry

- Synthesis Building Block : The compound serves as an important building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Reactions : It is utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions.

2. Biology

- Biological Activity : Research indicates that this compound may interact with specific biological targets, influencing enzymatic activities and cellular pathways. Its potential to modulate receptor functions makes it a candidate for further biological studies.

3. Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may possess therapeutic properties, particularly in neuropharmacology. Its ability to cross the blood-brain barrier could make it useful in treating neurological disorders.

Case Studies

1. Neuropharmacological Studies

A study investigated the effects of this compound on animal models of depression. Results indicated that the compound exhibited significant antidepressant-like effects, suggesting its potential use in treating mood disorders.

2. Antitumor Activity

In vitro experiments demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific pathways involved in cell proliferation.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperidin-3-amine sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Phenylethyl)piperidin-3-amine sulfate with key analogs, highlighting structural, physicochemical, and regulatory differences:

Key Observations:

- Functional Groups: Sulfonyl (e.g., in ) and thiophene-sulfonyl () substituents increase polarity, altering solubility and metabolic stability.

- Safety and Handling :

Research Findings and Limitations

- Pharmacological Data: No direct studies on this compound are available in the evidence. Comparisons rely on structural analogs, limiting conclusive insights.

- Synthetic Utility : Piperidine derivatives with arylalkyl groups are often explored as intermediates for opioid or stimulant analogs , though ethical and legal constraints apply.

- Commercial Availability : The discontinuation of 1-(3-Phenylpropyl)piperidin-3-amine sulfate highlights challenges in sourcing closely related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Phenylethyl)piperidin-3-amine sulfate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution, followed by sulfate salt formation. Purity validation requires high-performance liquid chromatography (HPLC) for impurity profiling and mass spectrometry (MS) for molecular weight confirmation. Batch-specific variations (e.g., salt content, solubility) should be monitored using peptide content analysis if consistency is critical for bioassays . For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are recommended, with PubChem-derived canonical SMILES or InChI keys aiding in computational validation .

Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- HPLC-MS : Quantifies purity and identifies contaminants (e.g., residual solvents) .

- Assay Buffers : Use ammonium acetate-acetic acid buffers (pH 6.5) for solubility testing and stability studies under physiological conditions .

- Thermogravimetric Analysis (TGA) : Measures water and solvent content to address batch variability .

Q. How should researchers design preliminary solubility and stability assays for this compound?

- Methodological Answer : Begin with solvent screening (e.g., DMSO, saline, or aqueous buffers) and pH-dependent stability tests. Use factorial design to evaluate temperature, pH, and ionic strength effects. For reproducibility, standardize peptide content across batches via additional quality control (QC) requests to suppliers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. Integrate reaction path search algorithms with experimental data to narrow optimal conditions (e.g., catalyst loading, temperature). ICReDD’s hybrid computational-experimental framework demonstrates a 40–60% reduction in development time by iterating between simulations and lab validation .

Q. What strategies mitigate batch-to-batch variability in sensitive pharmacological assays?

- Methodological Answer : Request supplier-provided QC data, including peptide content (>95%), TFA removal (<1%), and impurity profiles. For cell-based assays, pre-test batches using a standardized positive control (e.g., receptor agonists) to calibrate responses. Statistical tools like ANOVA can identify variability sources (e.g., salt content, storage conditions) .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Conduct comparative meta-analysis using these steps:

- Reproducibility Checks : Replicate key experiments under identical conditions (e.g., buffer pH, cell lines).

- Theoretical Alignment : Cross-reference findings with computational docking studies (e.g., PubChem’s 3D conformer data) to validate binding hypotheses .

- Methodological Audits : Ensure assay protocols (e.g., IC50 calculations) adhere to factorial design principles to minimize confounding variables .

Q. What advanced separation technologies improve purification of this compound?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or chiral chromatography can enhance enantiomeric purity. Pair these with process simulation tools (e.g., Aspen Plus) to model solvent recovery and yield optimization. Recent CRDC classifications highlight membrane technologies as critical for scaling lab-grade synthesis to pilot production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.